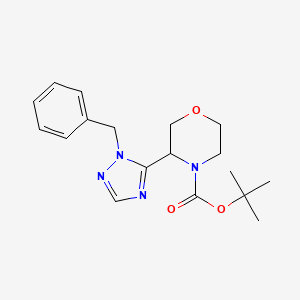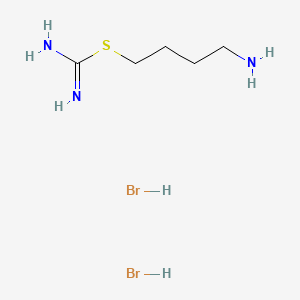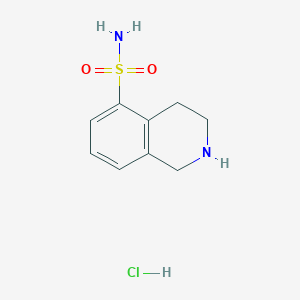
1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydroisoquinoline-5-sulfonamide hydrochloride (THIQ-HCl) is a synthetic drug that has been used in scientific research for over 50 years. It is an inhibitor of the enzyme monoamine oxidase (MAO) and has been used to study the effects of MAO inhibition on a variety of biochemical and physiological processes. THIQ-HCl has been used to study the role of MAO in the regulation of neurotransmitter levels, neuronal excitability, and the development of neurological disorders. In addition, THIQ-HCl has been used to study the effects of MAO inhibition on the metabolism of drugs and other compounds, as well as its potential for use in the treatment of certain neurological disorders.
Mecanismo De Acción
1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride is an inhibitor of monoamine oxidase (MAO). MAO is an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, this compound prevents the breakdown of these neurotransmitters, resulting in an increase in their levels in the brain. This can lead to an increase in neuronal excitability, which can be useful for studying the effects of MAO inhibition on certain neurological processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the breakdown of serotonin, dopamine, and norepinephrine, resulting in an increase in their levels in the brain. This can lead to an increase in neuronal excitability, which can be useful for studying the effects of MAO inhibition on certain neurological processes. In addition, this compound has been shown to increase the levels of certain hormones, such as cortisol, and to inhibit the breakdown of certain drugs, such as amphetamines and cocaine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the major advantages is its ability to selectively inhibit MAO, allowing researchers to study the effects of MAO inhibition on various biochemical and physiological processes. However, this compound has a number of limitations, including its short half-life and its potential to cause adverse effects in some individuals.
Direcciones Futuras
There are a number of potential future directions for research on 1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride. These include further studies on its effects on neurotransmitter levels, neuronal excitability, and the development of neurological disorders. In addition, further research could be conducted on its potential for use in the treatment of certain neurological disorders, as well as its potential for use in the metabolism of drugs and other compounds. Finally, further research could be conducted on the potential side effects of this compound and ways to minimize or prevent them.
Métodos De Síntesis
1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride is synthesized from the reaction of 1,2,3,4-tetrahydroisoquinoline-5-sulfonamide with hydrochloric acid. This reaction is typically carried out in a solvent such as acetonitrile, and the resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride has been used in a variety of scientific studies, including those related to the role of MAO in the regulation of neurotransmitter levels, neuronal excitability, and the development of neurological disorders. It has also been used to study the effects of MAO inhibition on the metabolism of drugs and other compounds, as well as its potential for use in the treatment of certain neurological disorders.
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-5-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2,(H2,10,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOIZSJCJAXEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


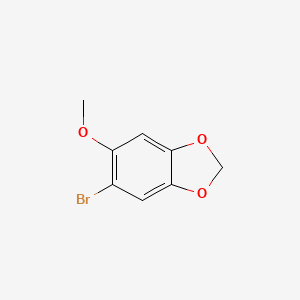

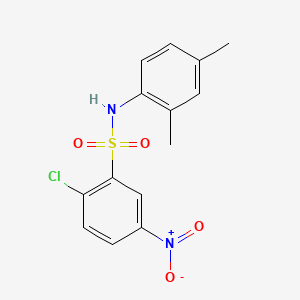

![4-(2-Hydroxyethyl)-N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B6599465.png)
![({bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride](/img/structure/B6599469.png)
![[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6599483.png)


